[4-Methoxy-3-(2,2,2-trifluoroethoxy)phenyl]methanamine
Description
Properties
IUPAC Name |
[4-methoxy-3-(2,2,2-trifluoroethoxy)phenyl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO2/c1-15-8-3-2-7(5-14)4-9(8)16-6-10(11,12)13/h2-4H,5-6,14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKLMCEDGTYLQDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN)OCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-Methoxy-3-(2,2,2-trifluoroethoxy)phenyl]methanamine typically involves the reaction of 4-methoxyphenol with 2,2,2-trifluoroethanol under suitable conditions to form the intermediate [4-methoxy-3-(2,2,2-trifluoroethoxy)phenol]. This intermediate is then subjected to a reductive amination process using formaldehyde and ammonia or an amine source to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
[4-Methoxy-3-(2,2,2-trifluoroethoxy)phenyl]methanamine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The trifluoroethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
[4-Methoxy-3-(2,2,2-trifluoroethoxy)phenyl]methanamine is utilized in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: Potential use in drug discovery and development due to its unique structural features.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [4-Methoxy-3-(2,2,2-trifluoroethoxy)phenyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability. The methoxy group may participate in hydrogen bonding, influencing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Structural Comparison
The table below highlights structural differences between [4-Methoxy-3-(2,2,2-trifluoroethoxy)phenyl]methanamine and related compounds:
Key Structural Insights :
- Substituent Position : The target compound’s para-methoxy and meta-trifluoroethoxy groups distinguish it from analogs like 2-(4-(Trifluoromethoxy)phenyl)ethanamine, which has a single para-trifluoromethoxy group. Substituent positions influence electronic effects and steric interactions, impacting receptor binding .
- Amino Group Variation: Methanamine (CH₂NH₂) vs. ethanamine (CH₂CH₂NH₂) chains alter pharmacokinetic properties. Ethanamine derivatives (e.g., compound 29) exhibit higher σ1 receptor affinity (Ki = 2.1 nM) due to extended alkyl chains enhancing hydrophobic interactions .
2.2.1. Receptor Binding Affinity
- Compound 29 (): Demonstrates high σ1 receptor affinity (Ki = 2.1 nM) and moderate σ2 binding (Ki = 23 nM). The piperidinyl group enhances selectivity for σ1, a target implicated in neuropathic pain and addiction .
- However, the absence of a piperidinyl group may limit σ1 affinity compared to compound 27.
2.2.2. Anticancer Activity
- Target Compound Derivatives : Conjugation with 1-methylpiperidin-4-one (compound 6, ) yields derivatives evaluated against cancer cell lines. The trifluoroethoxy group likely enhances cellular uptake by increasing lipophilicity .
2.2.3. Metabolic Stability
- Trifluoroethoxy vs. Methoxy : The CF₃ group in trifluoroethoxy reduces oxidative metabolism compared to methoxy, prolonging half-life. This property is critical in compounds like 2-(4-(Trifluoromethoxy)phenyl)ethanamine, which is investigated for CNS applications .
Biological Activity
[4-Methoxy-3-(2,2,2-trifluoroethoxy)phenyl]methanamine is a compound that has garnered attention in various scientific fields due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications in medicinal chemistry, and relevant research findings.
Chemical Structure and Properties
The compound features a methoxy group, a trifluoroethoxy group, and a methanamine group attached to a phenyl ring. This unique structure enhances its lipophilicity and bioavailability, making it suitable for various biological applications.
Key Structural Features
| Feature | Description |
|---|---|
| Methoxy Group | Enhances hydrogen bonding capabilities |
| Trifluoroethoxy Group | Increases lipophilicity and membrane permeability |
| Phenyl Ring | Provides a stable aromatic system |
The mechanism of action of this compound involves interactions with specific molecular targets such as enzymes or receptors. The trifluoroethoxy group enhances the compound's ability to penetrate cell membranes, while the methoxy group can participate in hydrogen bonding, influencing binding affinities to biological targets. This interaction profile suggests potential applications in drug discovery and development.
Anticancer Activity
Recent studies have evaluated the anticancer properties of compounds related to this compound. For instance, derivatives with similar structural motifs have shown significant antiproliferative activity against various cancer cell lines such as A549 (lung cancer), MCF7 (breast cancer), HCT116 (colon cancer), and PC3 (prostate cancer) with IC50 values often below 10 µM .
Case Study: Antiproliferative Effects
In a study investigating a series of N-aryl-N-methyl derivatives, compounds featuring trifluoromethyl groups demonstrated enhanced activity compared to their non-fluorinated counterparts. The IC50 values for these compounds ranged from 5 µM to 15 µM against multiple cancer cell lines, indicating their potential as anticancer agents .
Enzyme Inhibition Studies
The compound has also been explored for its enzyme inhibition capabilities. Research indicates that derivatives can moderately inhibit cyclooxygenase (COX-2) and lipoxygenases (LOX-5 and LOX-15), which are critical in inflammatory processes . The presence of electron-withdrawing groups like trifluoroethoxy is believed to enhance these inhibitory activities.
Antimicrobial and Anti-inflammatory Properties
Investigations into the antimicrobial and anti-inflammatory properties of related compounds suggest that they may exhibit significant biological activities. For example, some derivatives have shown promise in inhibiting bacterial growth and modulating inflammatory pathways.
Research Findings Summary
The following table summarizes key findings from recent studies on this compound and its derivatives:
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for producing [4-Methoxy-3-(2,2,2-trifluoroethoxy)phenyl]methanamine with high purity?
- Methodology :
- Step 1 : Nucleophilic aromatic substitution (SNAr) is commonly employed. Start with 4-methoxy-3-hydroxybenzaldehyde, react with 2,2,2-trifluoroethyl bromide in the presence of a base (e.g., K₂CO₃) to introduce the trifluoroethoxy group. Use polar aprotic solvents like DMF or acetonitrile at 80–100°C for 12–24 hours .
- Step 2 : Convert the aldehyde to methanamine via reductive amination. Use sodium cyanoborohydride (NaBH₃CN) with ammonium acetate in methanol under reflux .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures improves purity (>95%) .
Q. Which analytical techniques are critical for structural confirmation and purity assessment?
- Structural Confirmation :
- NMR : ¹H and ¹³C NMR to verify substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, trifluoroethoxy CF₃ group at δ 4.5–4.7 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ (expected m/z for C₁₀H₁₁F₃NO₃⁺: 274.0692) .
- Purity Analysis :
- HPLC : Use a C18 column with UV detection at 254 nm; mobile phase: acetonitrile/water (70:30) .
Advanced Research Questions
Q. How can computational docking studies predict the compound’s interactions with biological targets?
- Methodology :
- Target Selection : Prioritize receptors like serotonin or dopamine transporters, where similar aryl methanamines show activity .
- Software : Use AutoDock Vina or AutoDock4 with flexible side-chain modeling for receptor residues. Prepare the ligand structure using Open Babel for charge assignment .
- Validation : Compare docking scores (e.g., binding energy < -7 kcal/mol) with known inhibitors and validate via molecular dynamics simulations .
Q. What strategies assess metabolic stability in vitro?
- Approach :
- Liver Microsome Assay : Incubate the compound (1–10 µM) with human liver microsomes (HLM) in NADPH-regenerating buffer at 37°C. Monitor depletion over 60 minutes via LC-MS/MS. Calculate half-life (t₁/₂) and intrinsic clearance (Clₙₜ) .
- Cytochrome P450 Inhibition : Test against CYP3A4/2D6 isoforms using fluorogenic substrates. IC₅₀ values >10 µM suggest low inhibition risk .
Q. How to design structure-activity relationship (SAR) studies for substituent optimization?
- Design :
- Variants : Synthesize analogs with modified methoxy/trifluoroethoxy positions (e.g., 3-methoxy-4-trifluoroethoxy) or substituent replacements (e.g., CF₃ vs. OCF₃) .
- Biological Testing : Compare binding affinity (e.g., radioligand displacement assays for serotonin receptors) and solubility (shake-flask method) .
- Data Analysis : Use multivariate regression to correlate substituent electronic parameters (Hammett σ) with activity .
Q. What are the key degradation pathways under stress conditions?
- Experimental Setup :
- Forced Degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and thermal (40–60°C) conditions .
- Analysis : Track degradation products via LC-MS. Major pathways include hydrolysis of the trifluoroethoxy group (forming 3-hydroxy-4-methoxyphenylmethanamine) and oxidation of the amine to nitro derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
